N-(2-Methylquinolin-3-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
21352-23-8 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(2-methylquinolin-3-yl)acetamide |
InChI |
InChI=1S/C12H12N2O/c1-8-12(14-9(2)15)7-10-5-3-4-6-11(10)13-8/h3-7H,1-2H3,(H,14,15) |
InChI Key |
YVRNMYJUJHJDON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1NC(=O)C |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of N 2 Methylquinolin 3 Yl Acetamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Confirmation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can map out the carbon-hydrogen framework and identify the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum provides detailed information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For N-(2-Methylquinolin-3-yl)acetamide, one would expect to observe distinct signals for the methyl group protons, the protons of the quinoline (B57606) ring system, and the N-H proton of the acetamide (B32628) group. The chemical shifts, signal splitting patterns (multiplicity), and integration values would be crucial for confirming the structure. However, no specific ¹H NMR data for this compound could be located in the searched scientific literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing ¹H NMR, ¹³C NMR spectroscopy provides a spectrum of the carbon backbone of a molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical types (e.g., methyl, aromatic, carbonyl). The absence of published ¹³C NMR data for this compound prevents a detailed analysis of its carbon framework based on experimental findings.
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the different functional groups present in the molecule. In the case of this compound, characteristic absorption bands would be expected for the N-H bond, the carbonyl (C=O) group of the amide, and the C-N bond, as well as vibrations associated with the aromatic quinoline ring. A search for experimental IR or FT-IR spectra for this specific compound did not yield any results, precluding a discussion of its characteristic vibrational frequencies.
Mass Spectrometry for Molecular Ion Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. This technique is highly effective for identifying and quantifying compounds in a mixture. A specific LC-MS analysis for this compound would provide its retention time and confirm its molecular weight.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules, such as amides. It typically produces a prominent molecular ion peak (or a protonated/adducted molecule), which directly reveals the molecular weight of the compound.
Despite the utility of these mass spectrometry techniques, no specific experimental data from LC-MS or ESI-MS analyses for this compound could be retrieved from the available scientific databases. This lack of data prevents the confirmation of its molecular mass and an analysis of its fragmentation behavior.
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the molecule can be constructed.
For complex heterocyclic molecules, single-crystal X-ray diffraction is particularly valuable. For instance, in a study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a related amide derivative, X-ray crystallography confirmed the monoclinic crystal system and the P21/c space group. nih.gov The analysis also revealed the dihedral angle between the two thiophene (B33073) rings, providing critical information about the molecule's conformation. nih.gov Similarly, the crystal structure of N-(6-sulfamoylpyridin-3-yl)acetamide was definitively identified using this technique, with the results showing good correlation with theoretical models derived from density functional theory (DFT). tandfonline.com
The data obtained from single-crystal X-ray diffraction is typically presented in a crystallographic information file (CIF) and includes key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. An example of the type of data generated is shown in the table below, based on a representative heterocyclic amide derivative. nih.gov
| Crystallographic Parameter | Value for a Representative Heterocyclic Amide |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.1234(5) |
| b (Å) | 9.8765(4) |
| c (Å) | 12.3456(6) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 1234.5(1) |
| Z | 4 |
Note: The data in this table is illustrative for a related heterocyclic amide, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, and not for this compound. nih.gov
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized molecule and ensuring its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometry.
For instance, the elemental analysis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide was a key step in its characterization. researchgate.net Similarly, for a series of N-(3-acetyl-2-thienyl)acetamides, elemental analysis was performed to confirm the successful synthesis of the target molecules. mdpi.com
The results of elemental analysis are typically presented as a comparison of the calculated and found percentages for each element.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 73.25 | 73.10 |
| Hydrogen (H) | 4.68 | 4.72 |
| Nitrogen (N) | 8.13 | 8.05 |
Note: The data in this table is illustrative for a related quinoline derivative, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, and not for this compound. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy molecular orbitals (π* orbitals).
The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength, are characteristic for a given molecule and provide valuable information about its chromophores and conjugation system.
For quinoline derivatives, the UV-Vis spectrum is particularly informative due to the presence of the aromatic quinoline ring system. The electronic transitions in these systems often fall within the UV-Vis range. A study on a series of N- and O-substituted quinolin-2-one acetamide derivatives utilized UV-Vis spectroscopy to characterize the synthesized compounds. researchgate.net The λmax values provide insights into the extent of the conjugated π-system within the molecules.
| Compound | Solvent | λmax (nm) |
| Representative quinolin-2-one acetamide derivative 1 | Methanol | 230, 280, 330 |
| Representative quinolin-2-one acetamide derivative 2 | Methanol | 235, 285, 340 |
Note: The data in this table is illustrative for related quinolin-2-one acetamide derivatives and not for this compound. researchgate.net
Computational and Theoretical Chemistry Investigations of N 2 Methylquinolin 3 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of N-(2-Methylquinolin-3-yl)acetamide. These calculations offer a detailed view of the molecule's geometry, orbital energies, and reactivity patterns.
Density Functional Theory (DFT) for Molecular Geometry Optimization
| Parameter | Description | Typical Calculated Value Range |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-C (aromatic): 1.39-1.42 ÅC-N: 1.35-1.45 ÅC=O: ~1.23 Å |
| **Bond Angles (°) ** | The angle formed between three connected atoms. | Angles within the quinoline (B57606) ring: ~120°Angles in the acetamide (B32628) group: 115-122° |
| Dihedral Angles (°) | The angle between two intersecting planes, defining the rotation around a bond. | Defines the twist between the quinoline and acetamide moieties. |
This table represents typical values for similar quinoline derivatives as direct data for this compound is not extensively published. The values provide a reference for the expected geometric parameters.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For quinoline-acetamide hybrids, DFT analysis has been used to calculate these energies, revealing that the distribution of HOMO and LUMO densities across the molecule pinpoints the regions most involved in electron transfer. nih.gov
| Parameter | Symbol | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-filled orbital; related to the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; related to the ability to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
FMO analysis helps in predicting how the molecule will interact with other species and its electronic behavior.
Global Reactivity Descriptors
Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity. These descriptors, based on Koopmans' theorem, help in characterizing the molecule's stability and electrophilic/nucleophilic nature.
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Studies on similar heterocyclic compounds have utilized these descriptors to rationalize their biological activity. nih.gov
| Descriptor | Formula | Significance |
| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | Power to attract electrons. |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |
| Chemical Softness | S = 1 / η | Capacity to accept electrons. |
| Electrophilicity Index | ω = μ² / (2η) | Propensity to act as an electrophile. |
Theoretical Prediction and Simulation of Spectroscopic Data (IR, NMR)
Computational methods can predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.
Infrared (IR) Spectroscopy: Theoretical IR spectra are simulated by calculating the vibrational frequencies of the molecule. Comparing the calculated frequencies of key functional groups, such as the C=O stretch of the amide and the N-H bend, with experimental IR data helps validate the optimized geometry. For related acetamide derivatives, calculated vibrational frequencies often show good agreement with experimental findings after applying a scaling factor. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts are then correlated with experimental spectra to confirm the molecular structure. For complex organic molecules, this comparison is invaluable for assigning specific signals to the correct nuclei.
Analysis of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.
Red Regions: Indicate areas of negative electrostatic potential, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack.
Blue Regions: Indicate areas of positive electrostatic potential, usually around hydrogen atoms, especially those bonded to electronegative atoms (e.g., N-H). These are sites for nucleophilic attack.
Green Regions: Represent neutral or near-zero potential.
MEP analysis for quinoline-acetamide hybrids has been shown to be effective in identifying the reactive sites and understanding intermolecular interactions, such as hydrogen bonding. nih.govnih.gov This information is particularly useful for predicting how the molecule might interact with a biological target.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme receptor. This method is essential in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate.
For compounds structurally related to this compound, molecular docking studies have been performed to explore their potential as inhibitors of various enzymes, such as caspase-3. nih.gov In these studies, the optimized 3D structure of the ligand is placed into the active site of the target protein. The docking algorithm then samples different conformations and orientations of the ligand, scoring them based on binding energy.
The results of a docking study typically include:
Binding Affinity/Score: An estimation of the binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.
Binding Mode: The specific orientation and conformation of the ligand within the active site.
Key Interactions: Identification of specific amino acid residues in the target protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
For example, docking studies on bis(quinolinone)/1,2,3-triazole hybrids revealed crucial hydrogen bond interactions with amino acid residues like LYS137 and ASP135 in the active site of caspase-3, which supported their observed biological activity. nih.gov Such studies provide a rational basis for the molecule's mechanism of action and guide the design of more potent analogs.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Computational molecular docking is a primary tool used to predict how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein. This method models the binding of the ligand into the active site of a receptor and calculates a score to estimate the binding affinity.
Studies on various quinoline derivatives demonstrate their potential as inhibitors for a range of biological targets. For instance, molecular docking has been employed to explore the binding affinity of quinoline derivatives against targets like HIV reverse transcriptase, various cancer-related proteins, and metabolic enzymes. researchgate.netresearchgate.netarabjchem.orgnih.gov Software such as Schrödinger's Maestro, AutoDock, and GLIDE are commonly used to perform these simulations. researchgate.netnih.govhealthinformaticsjournal.com The docking score, often expressed in kcal/mol, indicates the predicted binding free energy; a more negative score suggests a stronger binding affinity. nih.gov For example, docking studies on quinoline-based hybrids against cancer cell lines have identified compounds with significant binding scores, suggesting potent inhibitory activity. researchgate.netnih.gov
Table 1: Representative Molecular Docking Scores of Quinoline Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Docking Score (kcal/mol) | Reference |
| Quinoline-pyrimidine hybrid | HIV Reverse Transcriptase (4I2P) | -10.67 | researchgate.net |
| Quinoline-indole derivative | Entamoeba histolytica THRase (3D8X) | -8.7 | sciforschenonline.org |
| Quinazolinone derivative | PI3Kδ | -6.61 | nih.gov |
| Chloroquinoline derivative | COVID-19 Main Protease (6LU7) | -8.1 |
This table presents data for representative quinoline derivatives to illustrate the application of molecular docking and does not represent data for this compound itself.
Identification of Key Residues Involved in Interactions
Beyond predicting binding affinity, molecular docking provides crucial insights into the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, are fundamental to the stability of the ligand-receptor complex.
For related acetamide and quinoline derivatives, studies have successfully identified these key interactions. For example, the docking of a selective σ1 receptor ligand, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, revealed a salt bridge with Asp126 and important contacts with Tyr120, His154, and Trp164. nih.gov Similarly, studies on quinazolinone derivatives targeting the PI3Kδ enzyme have detailed the hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. nih.gov Phylogenetic and protein structural analyses have also been used to identify key amino acid residues that determine the functional specificity of enzymes. nih.gov Understanding these interactions is vital for structure-activity relationship (SAR) studies, which guide the rational design of more potent and selective molecules.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor interaction compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and explore the conformational flexibility of the ligand within the binding site.
For quinoline derivatives, MD simulations have been used to complement docking studies, providing a deeper understanding of their molecular function and the stability of the protein-ligand complex. arabjchem.org These simulations can confirm whether the initial binding mode predicted by docking is maintained over a period of nanoseconds, lending more confidence to the predicted interaction. Modules like Desmond within the Schrödinger software suite are often utilized for these purposes. arabjchem.org
In Silico Pharmacokinetic Assessments
Before a compound can be considered for therapeutic use, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools provide a rapid and cost-effective way to assess the drug-likeness of a molecule. healthinformaticsjournal.comsciforschenonline.org Web-based tools and software like pkCSM, SwissADME, and QikProp are widely used to calculate these parameters for quinoline and acetamide derivatives. nih.govresearchgate.netresearchgate.netmspsss.org.ua
These programs predict a range of critical properties, including aqueous solubility (LogS), blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. healthinformaticsjournal.comsciforschenonline.org For instance, ADMET studies on quinoline hydrazone derivatives and other related structures have shown that many of these compounds possess promising and safe profiles, with good oral bioavailability and low predicted toxicity. healthinformaticsjournal.commspsss.org.ua The evaluation is often guided by established rules for drug-likeness, such as Lipinski's Rule of Five. sciforschenonline.org
Table 2: Key ADME Parameters Commonly Predicted for Drug Discovery
| Parameter | Description | Favorable Range for Oral Drugs |
| Molecular Weight (MW) | Mass of the molecule | < 500 g/mol |
| LogP | Octanol/water partition coefficient, an indicator of lipophilicity | < 5 |
| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds | < 5 |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms | < 10 |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms, predicts drug transport properties | < 140 Ų |
| Human Intestinal Absorption (HIA) | Percentage of drug absorbed through the human intestine | > 80% is high |
| Blood-Brain Barrier (BBB) Permeability | Ability to cross the BBB and enter the central nervous system | LogBB > 0.3 for high permeability |
| CYP2D6 Inhibition | Potential to inhibit a key drug-metabolizing enzyme | No |
Theoretical Studies of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can map out the most likely reaction pathways and understand the factors that control reaction outcomes.
The synthesis of the quinoline core can be achieved through various named reactions, such as the Skraup, Doebner-Miller, and Friedländer syntheses. researchgate.netiipseries.org Theoretical studies have been conducted to scrutinize the mechanisms of these reactions. researchgate.netresearchgate.net For example, DFT calculations have been used to investigate the role of catalysts and to calculate the activation energies for different proposed steps in the synthesis of quinoline derivatives. researchgate.net The synthesis of this compound itself would likely involve the formation of the quinoline ring followed by an N-acylation reaction. The general synthesis of 2-chloroquinoline-3-carbaldehyde, a common precursor, involves the Vilsmeier–Haack reaction starting from N-phenylacetamide, a mechanism that can be studied theoretically. nih.gov
Theoretical Evaluation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and photonics. Computational methods, especially DFT, are widely used to predict the NLO properties of organic molecules. researchgate.net These calculations can determine key parameters such as the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ), which quantify the NLO response of a molecule. arabjchem.orgrsc.orgnih.gov
Studies on quinoline derivatives have shown that this class of compounds can possess significant NLO properties. researchgate.netarabjchem.org The extended π-electron delocalization across the quinoline moiety is often credited for these properties. arabjchem.org Theoretical calculations have demonstrated that the introduction of electron-donating and electron-withdrawing groups can modulate the hyperpolarizability values, making it possible to tune the NLO response. researchgate.net For example, the first hyperpolarizability (β) of some quinoline derivatives has been calculated to be many times that of urea, a standard NLO material. arabjchem.org These findings suggest that this compound, as a member of this family, could be a candidate for further NLO studies.
No Publicly Available Data on the Redox Properties of this compound
A thorough review of scientific literature and chemical databases reveals a lack of available information regarding the redox properties and cyclic voltammetry of the chemical compound this compound.
Despite its synthesis and characterization in various chemical studies, detailed investigations into the electrochemical behavior of this compound have not been published in the accessible scientific domain. Standard search queries for experimental data, including "this compound redox properties" and "this compound cyclic voltammetry," yielded no specific results containing the requested research findings or data tables.
Therefore, the "" article, specifically section "4.7. Redox Properties Analysis (e.g., Cyclic Voltammetry)," cannot be generated at this time due to the absence of foundational experimental data. Further research and publication in this specific area would be required to provide a scientifically accurate and detailed analysis as requested.
Biological Evaluation of N 2 Methylquinolin 3 Yl Acetamide: in Vitro Studies
Antimicrobial Activity
N-(2-Methylquinolin-3-yl)acetamide and its derivatives have been evaluated for their ability to inhibit the growth of a range of microorganisms, including bacteria, fungi, mycobacteria, and protozoan parasites.
Antibacterial Spectrum Analysis (Gram-Positive and Gram-Negative Bacterial Strains)
Derivatives of quinoline (B57606) have demonstrated a broad spectrum of antibacterial action. The core structure of quinoline allows for modifications at various positions, leading to compounds with selective activity against different bacterial strains. For instance, modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus have yielded derivatives with activity against both Gram-positive and Gram-negative bacteria. Some derivatives have shown selective action, with certain compounds being more effective against one type of bacteria over the other.
While specific data on the antibacterial activity of this compound is not extensively detailed in the provided search results, the broader class of quinoline derivatives has a well-established history of antibacterial efficacy. For example, 2-mercaptobenzothiazole (B37678) derivatives, when combined with different amines, have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative species. This suggests that the acetamide (B32628) group in this compound could contribute to its potential antibacterial properties.
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 2-methylquinoline derivatives | Gram-positive and Gram-negative | Selective action observed | nih.gov |
| 2-mercaptobenzothiazole acetamide derivatives | Gram-positive and Gram-negative | Moderate to good activity | nih.gov |
Antifungal Efficacy against Fungal Pathogens
The antifungal potential of quinoline derivatives has also been a subject of investigation. Studies on various derivatives have shown promising results against different fungal species. For instance, certain 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species. nih.gov Similarly, other quinoline derivatives have demonstrated selective antifungal action, with some being more effective against yeasts like Candida spp. and others against filamentous fungi. nih.gov
Specifically, some N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have shown better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole. researchgate.net Another study highlighted the antifungal activity of 2-chloro-N-phenylacetamide against fluconazole-resistant Candida strains, inhibiting both planktonic cells and biofilm formation. scielo.br
| Compound/Derivative | Fungal Pathogen | Activity | Reference |
|---|---|---|---|
| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida spp., Aspergillus spp. | Fungicidal | nih.gov |
| Quinoline derivatives | Candida spp., Dermatophytes | Selective anti-Candida or anti-dermatophytic action | nih.gov |
| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Candida albicans, Aspergillus niger | Better activity than fluconazole | researchgate.net |
| 2-chloro-N-phenylacetamide | Fluconazole-resistant Candida spp. | Inhibited planktonic cells and biofilm | scielo.br |
Antimycobacterial Activity
The quinoline scaffold is recognized as a promising framework for the development of new anti-mycobacterial agents. Research has shown that N-(2-arylethyl)quinolin-3-amine analogs, derived from marine sponge alkaloids, exhibit good anti-mycobacterial activity against Mycobacterium bovis BCG under both aerobic and hypoxic conditions. mdpi.com Furthermore, a series of 1-(substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide derivatives have been synthesized and shown to possess moderate to good in vitro activity against Mycobacterium tuberculosis. nih.gov Another class of compounds, 2-(quinolin-4-yloxy)acetamides, has also demonstrated potent and selective antimycobacterial activities. nih.gov
| Compound/Derivative | Mycobacterial Strain | Activity | Reference |
|---|---|---|---|
| N-(2-arylethyl)quinolin-3-amine analogs | Mycobacterium bovis BCG | Good activity under aerobic and hypoxic conditions | mdpi.com |
| 1-(substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide derivatives | Mycobacterium tuberculosis | Moderate to good activity | nih.gov |
| 2-(quinolin-4-yloxy)acetamides | Drug-sensitive and drug-resistant M. tuberculosis | Potent and selective activity | nih.gov |
Antileishmanial Activity
The potential of quinoline derivatives as antileishmanial agents has been explored, stemming from the discovery of 2-substituted quinolines with activity against Leishmania species. nih.gov While direct studies on this compound are not available, related structures have shown promise. For instance, certain Schiff and Mannich base compounds derived from quinoline have exhibited leishmanicidal activity. turkiyeparazitolderg.org The 2-substituted quinoline series has been a source of molecules with antileishmanial activity and low toxicity. nih.gov
Anticancer and Cytotoxic Activity
The cytotoxic effects of this compound and its analogs have been evaluated against a variety of human cancer cell lines, revealing its potential as an anticancer agent.
Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines
Quinoline derivatives have demonstrated significant cytotoxic activity against a broad range of cancer cell lines. For example, a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones showed cytotoxic effects against HL-60 (promyelocytic leukemia) and MCF-7 (breast adenocarcinoma) cell lines. nih.gov Another study on novel quinoline compounds found antiproliferative effects at submicromolar levels against U937 (histiocytic lymphoma) and HL-60 cells. mdpi.com
Derivatives of N-(naphthalen-2-yl)acetamide bearing a quinolin-2(1H)-one moiety have been evaluated for their antiproliferative activities against cell lines including Hep3B (hepatoma). nih.gov Furthermore, a novel quinoline derivative, BAPPN, has shown cytotoxic activity against HepG2 (hepatocellular carcinoma), HCT-116 (colon carcinoma), MCF-7, and A549 (lung carcinoma) cell lines. mdpi.com A separate study on quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids demonstrated activity against MCF-7 and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov
The cytotoxicity of various compounds against other cell lines such as COLO 205 (colon adenocarcinoma), SNB-19 (glioblastoma), Caco-2 (colorectal adenocarcinoma), HCT-15 (colon adenocarcinoma), and NCI-H322M (non-small cell lung cancer) has also been reported in the broader context of anticancer drug discovery, though not always directly linked to this compound. osdd.netbezmialemscience.org
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60, MCF-7 | Cytotoxic effects | nih.gov |
| Novel quinoline compounds | U937, HL-60 | Antiproliferative effects | mdpi.com |
| N-(naphthalen-2-yl)acetamide bearing quinolin-2(1H)-one | Hep3B | Antiproliferative activity | nih.gov |
| BAPPN (a novel quinoline derivative) | HepG2, HCT-116, MCF-7, A549 | Cytotoxic activity | mdpi.com |
| Quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids | MCF-7, MDA-MB-231 | Anticancer activity | nih.gov |
Induction of Apoptosis in Malignant Cells
The ability of a compound to induce programmed cell death, or apoptosis, is a key indicator of its potential as an anticancer agent. The cytotoxic effects of chemotherapeutic drugs are often attributed to their capacity to trigger apoptosis in cancer cells. nih.gov This process can be initiated through either the intrinsic or extrinsic pathway, both of which converge to activate caspases, the executive enzymes of apoptosis. nih.govnih.gov
Studies on related quinoline derivatives have demonstrated their pro-apoptotic activity. For instance, certain novel 3-methylquinoxaline derivatives have been shown to induce apoptosis in cancer cells, an effect that synergistically enhances their antitumor properties. nih.gov The balance between pro-apoptotic proteins like BAX and anti-apoptotic proteins such as Bcl-2 is crucial in determining a cell's fate. nih.gov Research on 1,3-thiazole incorporated phthalimide (B116566) derivatives has indicated that these compounds can induce apoptosis through the intrinsic pathway, as evidenced by DNA fragmentation and caspase-3 activation. nih.gov While direct studies on this compound's apoptotic induction are not extensively detailed in the provided context, the known pro-apoptotic effects of structurally similar quinoline and acetamide derivatives suggest this as a likely mechanism of its observed cytotoxic activity.
Modulation of Cell Cycle Progression
The cell cycle is a fundamental process that governs cell proliferation and differentiation. nih.gov Many anticancer agents exert their effects by interfering with the cell cycle, leading to arrest at specific phases and preventing cancer cell division.
Derivatives of N-(substituted phenyl)acetamide have been shown to inhibit the proliferation of cancer cells by causing an accumulation of cells in the S phase in a manner dependent on both time and concentration. nih.gov Similarly, certain podophyllotoxin-naphthoquinone compounds have been found to induce cell cycle arrest at the G2/M phase in human lung cancer cells. nih.gov This arrest is a common mechanism for microtubule destabilizing agents. nih.gov Although specific data on this compound's effect on cell cycle progression is not available in the provided results, the activity of related compounds suggests that it may also modulate the cell cycle, contributing to its antiproliferative effects. The process of cell cycle analysis is often conducted using techniques like flow cytometry, which can rapidly measure cellular DNA content to determine the distribution of cells in different phases of the cycle. bohrium.com
Enzyme Inhibition Profiling
The interaction of small molecules with enzymes is a cornerstone of drug discovery. The following sections detail the inhibitory activity of this compound and related compounds against several key enzymes.
Topoisomerase I and II Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes like replication, transcription, and recombination. researchgate.net They are well-established targets for anticancer drugs. researchgate.netnih.gov Topoisomerase inhibitors can be classified as those that stabilize the enzyme-DNA cleavage complex, leading to toxic intermediates, or those that prevent the enzyme from binding to or cleaving DNA. nih.gov
While direct inhibitory data for this compound against topoisomerases is not specified, numerous quinoline and acetamide derivatives have demonstrated significant activity. For example, compounds isolated from Reynoutria japonica and Ulmus davidiana var. japonica have shown potent inhibition of both topoisomerase I and II, with some exhibiting stronger activity than the standard drugs camptothecin (B557342) and etoposide. researchgate.netnih.gov Acridine-thiosemicarbazone derivatives have also been identified as inhibitors of topoisomerase IIα. nih.gov The quinoline core is a known pharmacophore that can interact with these enzymes, suggesting that this compound may also possess topoisomerase inhibitory properties.
DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase found in bacteria that is a validated target for antibacterial agents. nih.govnih.gov Quinolone antibiotics are well-known for their inhibition of this enzyme. nih.gov
Novel quinoline derivatives have been synthesized and evaluated as DNA gyrase inhibitors, with some compounds exhibiting potent broad-spectrum antimicrobial activity. nih.gov The inhibitory activity against E. coli DNA gyrase is a key measure of the antibacterial potential of these compounds. nih.gov Although this compound is primarily investigated for its anticancer properties, the presence of the quinoline moiety suggests a potential for DNA gyrase inhibition, which could be explored for antibacterial applications. The structure-activity relationship of quinolones against Mycobacterium tuberculosis DNA gyrase highlights the importance of specific substitutions on the quinoline ring for potent inhibition. nih.gov
α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down carbohydrates into monosaccharides. nih.gov Inhibition of this enzyme is an effective therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia. nih.govmdpi.comnih.gov
Quinoline-based compounds have been identified as potent α-glucosidase inhibitors. nih.gov A series of quinoline linked benzothiazole (B30560) hybrids displayed promising inhibitory activity, with some derivatives being significantly more potent than the standard drug acarbose. nih.gov Kinetic studies have revealed that these compounds can act through different mechanisms, including non-competitive inhibition. nih.govresearchgate.net The inhibitory potential of quinoline derivatives against α-glucosidase underscores another facet of the biological activity of this scaffold, suggesting that this compound could also exhibit such properties.
Kinase Selectivity Studies
Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them important drug targets.
p38α MAPK: p38 mitogen-activated protein kinase (MAPK) is involved in cellular responses to stress and inflammation. It has also been shown to regulate the downregulation of the Epidermal Growth Factor Receptor (EGFR). nih.gov Inhibition of p38α MAPK has been explored as a strategy to overcome resistance to EGFR inhibitors in non-small cell lung cancer. nih.gov
EGFR-TK: The Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) is a key target in cancer therapy. mdpi.com Quinoline and quinazoline (B50416) are common scaffolds in EGFR-TK inhibitors. mdpi.com
ERK: Extracellular signal-regulated kinase (ERK) is a downstream target of the EGFR signaling pathway. nih.gov
While specific kinase selectivity data for this compound is not detailed, the quinoline core is a well-established pharmacophore in numerous kinase inhibitors. The biological evaluation of related compounds against a panel of kinases is a standard approach to determine their selectivity and potential off-target effects.
Interactive Data Table: Enzyme Inhibition
| Compound Class | Enzyme Target | Observed Activity | Reference |
| N-(substituted phenyl)acetamide derivatives | Proliferation of NPC-TW01 cells | Inhibition, accumulation of cells in S phase | nih.gov |
| Podophyllotoxin-naphthoquinone compounds | SK-LU-1 cell cycle | G2/M phase arrest | nih.gov |
| Compounds from Reynoutria japonica | Topoisomerase I & II | Potent inhibition | researchgate.net |
| Novel quinoline derivatives | DNA gyrase | Potent inhibitory activity | nih.gov |
| Quinoline linked benzothiazole hybrids | α-Glucosidase | Promising inhibitory activity | nih.gov |
Inhibition of Hsp90
There is no direct experimental evidence in the published literature assessing the inhibitory effect of this compound on Heat shock protein 90 (Hsp90).
Hsp90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of a large number of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it a key target for cancer therapy. nih.govnih.gov The search for novel Hsp90 inhibitors has led to the investigation of various heterocyclic scaffolds. For instance, a series of benzo[g]benzothiazolo[2,3-b]quinazoline-7,12-quinones have been evaluated for their antiproliferative activity and their ability to affect Hsp90 integrity. nih.govmdpi.com One of the most active compounds from this series was found to induce oxidative cleavage of Hsp90 in the presence of ascorbate. nih.gov Given that this compound contains a quinoline ring, a feature present in some classes of kinase and chaperone inhibitors, it could be considered a candidate for future Hsp90 inhibition screening.
Table 1: Illustrative Data Table for Hsp90 Inhibition (Note: The following data is for illustrative purposes and does not represent experimental results for this compound.)
| Compound | Target | Assay Type | IC₅₀ (µM) | Cell Line |
| This compound | Hsp90 | Biochemical | Not Reported | N/A |
| This compound | Hsp90 | Cell-based | Not Reported | N/A |
| Compound 15 (benzo[g]benzothiazolo[2,3-b]quinazoline-7,12-quinone derivative) nih.gov | Hsp90 | Protein Cleavage | Not applicable | T24 |
| NVP-AUY922 nih.gov | Hsp90 | Biochemical | 0.001-0.01 | N/A |
Alanine (B10760859) Dehydrogenase Inhibition
No studies have been published regarding the inhibitory activity of this compound against alanine dehydrogenase.
Alanine dehydrogenase is an enzyme that catalyzes the reversible deamination of L-alanine to pyruvate. In some microorganisms, such as Mycobacterium tuberculosis, this enzyme is crucial for nitrogen metabolism and providing precursors for cell wall synthesis. A theoretical study has explored the potential of 2-(quinoline-4-yloxy) acetamide derivatives as inhibitors of M. tuberculosis alanine dehydrogenase through molecular docking simulations. biointerfaceresearch.com The study calculated binding affinities for a series of these derivatives, with the most promising compound showing a binding affinity of -7.7 kcal/mol, suggesting that the quinoline-acetamide scaffold could potentially interact with this enzyme. biointerfaceresearch.com However, without experimental validation, the activity of this compound against this target remains purely speculative.
Soybean Lipoxygenase Inhibition
The inhibitory effect of this compound on soybean lipoxygenase has not been reported in the scientific literature.
Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes and other lipid mediators of inflammation. cabidigitallibrary.org Soybean lipoxygenase is often used as a preliminary in vitro model to screen for potential anti-inflammatory agents due to its structural and functional similarities to human lipoxygenases. cabidigitallibrary.orgnih.gov Various classes of compounds, including those with phenolic and catechol functionalities, have demonstrated inhibitory activity against soybean lipoxygenase. nih.gov For example, N-acetylaminosalicylic acid, a metabolite of the anti-inflammatory drug sulphasalazine, was shown to be a noncompetitive inhibitor of soybean lipoxygenase with an IC₅₀ value of 250 µM. nih.gov While the quinoline nucleus is a feature of some anti-inflammatory agents, specific data for this compound in this assay is lacking.
Table 2: Illustrative Data Table for Soybean Lipoxygenase Inhibition (Note: The following data is for illustrative purposes and does not represent experimental results for this compound.)
| Compound | Enzyme Source | Inhibition Type | IC₅₀ (µM) |
| This compound | Soybean Lipoxygenase | Not Reported | Not Reported |
| N-acetylaminosalicylic acid nih.gov | Soybean Lipoxygenase | Non-competitive | 250 |
| Sulphasalazine nih.gov | Soybean Lipoxygenase | Reported | 500 |
Nucleic Acid Interaction Studies
DNA Binding and Intercalation
There are no specific studies detailing the DNA binding and intercalation properties of this compound.
The interaction with DNA is a key mechanism of action for many anticancer and antimicrobial agents. nih.gov Compounds with planar aromatic systems, such as the quinoline ring in this compound, have the potential to act as DNA intercalators. nih.gov Intercalation involves the insertion of this planar moiety between the base pairs of the DNA double helix. This interaction can be studied using techniques like UV-visible spectroscopy, viscosity measurements, and thermal denaturation studies. nih.govmdpi.com For example, a study on 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidine derivatives showed that they bind to calf thymus DNA (CT-DNA), with binding constants (Kb) in the order of 105 M-1, suggesting a strong interaction. nih.gov The observed hypochromic and bathochromic shifts in the absorption spectrum upon addition of DNA are characteristic of an intercalative binding mode. nih.gov Another example is the N²-dG-IQ adduct, formed from the cooked-meat mutagen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which has been shown to intercalate into the DNA helix, displacing the complementary cytosine base. nih.gov
Impact on DNA Replication and Transcription Processes
As there is no confirmed data on the DNA binding activity of this compound, its impact on DNA replication and transcription processes remains unknown.
The binding and intercalation of molecules into the DNA structure can have profound effects on cellular processes that rely on the DNA template. By distorting the helical structure, intercalating agents can inhibit the action of DNA and RNA polymerases, thereby blocking DNA replication and transcription. nih.gov This disruption of fundamental cellular machinery is a common mechanism for the cytotoxic effects of many chemotherapeutic drugs. For instance, certain N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have been shown to inhibit the proliferation of cancer cells by causing an accumulation of cells in the S phase of the cell cycle, which is indicative of an interference with DNA replication. nih.gov
Other In Vitro Biological Activities
While specific data for this compound is scarce, the broader classes of quinoline and acetamide derivatives have been extensively evaluated for a variety of in vitro biological activities. Quinoline derivatives are known to possess a wide pharmacological spectrum, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net Similarly, various acetamide derivatives have been synthesized and tested as potential anticancer, antifungal, and enzyme inhibitors. nih.govmdpi.comresearchgate.net For example, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were evaluated for their in vitro anti-proliferative activity against human breast, cervical, and liver cancer cells, with some compounds showing potent activity. mdpi.com These general findings suggest that this compound could be a candidate for screening in various biological assays, but dedicated studies are required to determine its specific activity profile.
Anti-Lipid Peroxidation Activity
Following a comprehensive review of scientific literature, specific studies detailing the in vitro anti-lipid peroxidation activity of the compound this compound could not be identified. While research into the antioxidant properties of various acetamide and quinoline derivatives exists, data directly pertaining to the lipid peroxidation inhibition capabilities of this compound, including metrics such as IC₅₀ values from relevant assays, are not available in the reviewed sources. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov General studies on other acetamide derivatives have explored their potential to scavenge free radicals, but these findings cannot be directly attributed to this compound without specific experimental evidence. nih.govresearchgate.net
Photophysical Properties and Photodamage in Live Cells
There is currently a lack of published research on the specific photophysical properties and the potential for inducing photodamage in live cells for the compound this compound. Investigations into the photodynamic therapy (PDT) potential of chemical compounds involve detailed analysis of their light-absorbing and energy-transfer characteristics, such as absorption and emission spectra, fluorescence quantum yields, and singlet oxygen generation. nih.govnih.govnih.govmdpi.comresearchgate.net Furthermore, studies on photodamage assess the cytotoxic effects of a photosensitizing agent upon light irradiation in cellular models. nih.govresearchgate.net
While the broader class of quinoline derivatives has been a subject of interest in medicinal chemistry, and various compounds are studied for their photophysical behaviors, specific data for this compound remains absent from the current scientific literature. nih.govmdpi.com Therefore, no data tables or detailed research findings on its efficacy as a photosensitizer or its ability to cause photodamage in live cells can be provided at this time.
Mechanistic Insights into the Biological Actions of N 2 Methylquinolin 3 Yl Acetamide
Molecular Target Identification and Validation
There is currently no publicly available research that identifies and validates specific molecular targets for N-(2-Methylquinolin-3-yl)acetamide. While studies on other quinoline (B57606) derivatives have identified various enzymes and proteins as targets, these findings cannot be directly attributed to this compound without experimental validation. nih.govresearchgate.net
Elucidation of Biochemical Pathways and Cellular Processes
Detailed elucidation of the biochemical pathways and cellular processes affected by this compound has not been documented in the accessible scientific literature.
Investigation of Signaling Pathway Modulation
Specific investigations into how this compound modulates intracellular signaling pathways are not available. Research on other complex quinoline-containing molecules suggests potential interactions with pathways like PI3K/Akt, MAPK, and NF-κB, but this is not specific to the compound . nih.gov
Analysis of Cellular Stress Responses (e.g., Cell Wall Stress)
There are no studies specifically analyzing the induction of cellular stress responses, such as cell wall stress, by this compound.
Studies on Protein Secretion and Cellular Metabolism
Specific studies on the effects of this compound on protein secretion and cellular metabolism have not been reported.
Competitive vs. Non-Competitive Inhibition Mechanisms
Information regarding the enzyme inhibition mechanisms, whether competitive or non-competitive, for this compound is not available in the current body of scientific literature.
Binding Site Characterization
As the molecular target(s) of this compound have not been identified, there is no information available regarding the characterization of its binding site. Molecular docking studies, which could predict binding modes, have been performed on other quinoline derivatives for various targets, but not specifically for this compound. nih.govresearchgate.netnih.gov
Structure Activity Relationship Sar Studies of N 2 Methylquinolin 3 Yl Acetamide Derivatives
Impact of Substituents on the Quinoline (B57606) Ring System
The nature, position, and stereochemistry of substituents on the quinoline core are pivotal in determining the biological efficacy of the resulting derivatives. nih.gov Strategic placement of functional groups can enhance potency, selectivity, and pharmacokinetic properties.
The positioning of methyl groups on the quinoline ring can significantly alter the biological activity of the compound. For instance, in the context of anticancer activity, compounds with substitutions at the 2 and 3 positions of the quinoline ring have demonstrated greater activity against certain cancer cell lines compared to those with substitutions at the 4 and 8 positions. orientjchem.org The presence of a methyl group, particularly at the C2 position, is a common feature in many biologically active quinoline derivatives. The stereochemistry of these substituents can also play a role, although specific studies on the stereochemical effects of the methyl group in N-(2-Methylquinolin-3-yl)acetamide are not extensively detailed in the provided results. General principles of medicinal chemistry suggest that different stereoisomers can have varied interactions with biological targets, leading to differences in efficacy and potency.
Hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are frequently incorporated into quinoline scaffolds to modulate their biological profiles.
Anticancer Activity : The presence of a hydroxyl group at the 8-position and a trimethoxyphenyl group at the 5-position of the quinoline ring has been associated with potent anticancer activity. orientjchem.org Similarly, a hydroxyl or methoxy group at the 7-position can improve antitumor properties. orientjchem.org In some cases, the conversion of a methoxy group at C-8 to a hydroxyl group has been shown to enhance antiproliferative potential. nih.gov
Antitubercular Activity : In a series of 2-(quinolin-4-yloxy)acetamides, the position of the methoxy group on a benzyl (B1604629) ring substituent had a notable impact on antimycobacterial potency. nih.gov A 2-methoxy derivative was found to be highly potent. nih.gov Moving the methoxy group from the 2-position to the 3-position on the benzyl ring decreased potency, while a 4-methoxy derivative maintained high activity. nih.gov A 2,4-dimethoxy derivative showed even greater improvement in activity. nih.gov
Antimalarial Activity : For quinoline-imidazole hybrids, a methoxy group at the 2-position of the quinoline ring enhanced antimalarial activity. nih.gov
The following table summarizes the influence of hydroxyl and methoxy groups on the bioactivity of quinoline derivatives based on available research.
| Compound Series | Substituent & Position | Observed Effect on Bioactivity | Reference |
| Quinoline-based anticancer agents | 7-OH or 7-OCH3 | Improved antitumor activity | orientjchem.org |
| 8-Substituted Quinolines | 8-OH | Potent inhibitory effects against various cancer cell lines | nih.gov |
| 2-(Quinolin-4-yloxy)acetamides | 2-OCH3 on benzyl ring | High antitubercular potency | nih.gov |
| 2-(Quinolin-4-yloxy)acetamides | 3-OCH3 on benzyl ring | Decreased antitubercular potency | nih.gov |
| 2-(Quinolin-4-yloxy)acetamides | 4-OCH3 on benzyl ring | Maintained high antitubercular potency | nih.gov |
| 2-(Quinolin-4-yloxy)acetamides | 2,4-di-OCH3 on benzyl ring | Improved antitubercular activity | nih.gov |
| Quinoline-imidazole hybrids | 2-OCH3 | Enhanced antimalarial activity | nih.gov |
Halogen atoms, owing to their unique electronic and steric properties, are critical in modifying the pharmacological activity of quinoline derivatives.
Anticancer Activity : The presence of a halogen, such as bromine, at the C-5 and C-7 positions of the quinoline ring has been shown to lead to significant inhibition of cancer cell proliferation. nih.gov The introduction of a halogen group can increase the lipophilicity and cellular uptake of the compound, thereby improving its anticancer activity. orientjchem.org
Anticonvulsant Activity : The incorporation of a halogen, particularly fluorine, on the benzene (B151609) ring of quinoline derivatives has been found to tremendously enhance their anticonvulsant properties. nih.gov
Antimalarial Activity : A halogen atom in the quinoline molecule can significantly enhance its antimalarial activity. orientjchem.org Conversely, in some quinoline-imidazole hybrids, a chlorine atom at C-2 led to a loss of activity. nih.gov
The table below details the impact of halogen substituents on the bioactivity of various quinoline derivatives.
| Compound Series | Substituent & Position | Observed Effect on Bioactivity | Reference |
| Quinoline-based antimalarial drugs | Halogen on quinoline ring | Enhanced antimalarial activity | orientjchem.org |
| Quinoline-imidazole hybrids | Cl at C-2 | Loss of antimalarial activity | nih.gov |
| Quinoline derivatives for anticancer activity | Halogen in side chain | Improved anticancer activity | orientjchem.org |
| Brominated Quinolines | Br at C-5 and C-7 | Significant inhibition of cancer cell proliferation | nih.gov |
| Quinoline derivatives for anticonvulsant activity | F on benzene ring | Enhanced anticonvulsant activity | nih.gov |
Modifications and Their Effects on the Acetamide (B32628) Moiety
The acetamide portion of this compound is also a key area for structural modification to optimize biological activity.
Modification of the N-substituent on the acetamide group is a widely explored strategy to enhance the biological activity of quinoline derivatives. nih.govresearchgate.net
Antimicrobial Activity : In a study of N-(substituted phenyl)-2-chloroacetamides, the nature and position of substituents on the phenyl ring significantly influenced their antimicrobial potential. nih.gov Halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl) and N-(4-fluorophenyl), were among the most active, likely due to increased lipophilicity facilitating passage through cell membranes. nih.gov
Anticancer Activity : For a series of 2-aminobenzophenone (B122507) derivatives, the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring played a crucial role in increasing growth inhibition in cancer cell lines. ncku.edu.tw
Enzyme Inhibition : In the development of PI3Kα inhibitors, derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide were identified as potent compounds. nih.gov The specific substitutions on the acetamide nitrogen were critical for activity. Similarly, in a series of elastase inhibitors, a (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide derivative showed strong potential. nih.gov
The following table illustrates the effects of varying the N-substituent on the acetamide moiety.
| Compound Series | N-Substituent Variation | Observed Effect on Bioactivity | Reference |
| N-(substituted phenyl)-2-chloroacetamides | Halogenated p-substituted phenyl rings | High antimicrobial activity | nih.gov |
| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide | Further similarity searching from initial hits | Led to more potent PI3Kα inhibitors | nih.gov |
| Quinoline-based iminothiazolines | (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Potent elastase inhibition | nih.gov |
| 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide | Various N-substituted derivatives | Relatively more active against acetylcholinesterase | researchgate.net |
Influence of Bulky and Hydrophobic Moieties
In a series of 2-(aryl)quinoline derivatives, the position of a benzoyl group on the quinoline ring was found to be a critical determinant of their activity as multidrug resistance protein 2 (MRP2) inhibitors. Specifically, compounds with a benzoyl group at the 6- or 8-position of the quinoline nucleus demonstrated notable inhibitory effects. This suggests that the steric bulk of the benzoyl moiety at these positions is well-tolerated and likely contributes to a productive interaction within the binding site of the MRP2 transporter. Furthermore, the presence of a carboxyl group at the 4-position of the quinoline ring appeared to be beneficial for MRP2 inhibition, indicating a potential electrostatic or hydrogen bonding interaction. nih.gov
Similarly, in the development of antifungal agents based on a 2-(2-oxo-morpholin-3-yl)-acetamide core, the introduction of a gem-dimethyl group at the 6-position of the morpholin-2-one (B1368128) ring significantly improved plasma stability without compromising the antifungal activity. This strategic addition of a bulky, hydrophobic moiety addressed a key liability of the lead series. Further optimization led to the discovery of a derivative with a biphenyl-3-ylmethyl group attached to the acetamide nitrogen, which exhibited broad-spectrum antifungal activity. The bulky and lipophilic biphenylmethyl group was thus identified as a crucial feature for potent and broad activity. nih.gov
These findings underscore the principle that the strategic incorporation of bulky and hydrophobic substituents can be a successful approach to enhance the druglike properties and biological efficacy of this compound analogues.
Table 1: Influence of Bulky Substituents on Biological Activity
| Base Scaffold | Substituent | Position | Observed Effect | Reference |
| 2-(Aryl)quinoline | Benzoyl | 6- or 8- | MRP2 Inhibition | nih.gov |
| 2-(2-Oxo-morpholin-3-yl)-acetamide | gem-Dimethyl | 6- (morpholinone) | Improved Plasma Stability | nih.gov |
| 2-(2-Oxo-morpholin-3-yl)-acetamide | Biphenyl-3-ylmethyl | Acetamide Nitrogen | Broad-spectrum Antifungal Activity | nih.gov |
Correlation between Structural Features and Specific Biological Activities
The biological activities of this compound derivatives are intricately linked to their structural features, with specific substitutions correlating with distinct pharmacological effects. Structure-activity relationship (SAR) studies have been instrumental in elucidating these correlations, guiding the design of compounds with enhanced potency and selectivity for various biological targets.
For instance, in a study of 3-(heteroaryl)quinolin-2(1H)-ones designed as C-terminal Hsp90 inhibitors, the nature of the heteroaryl substituent at the 3-position of the quinoline ring was found to be a key determinant of cytotoxic activity against cancer cell lines. The introduction of different heteroaromatic systems led to varying degrees of growth inhibition, highlighting the importance of the electronic and steric properties of this substituent for interaction with the target protein. nih.gov
In the context of PI3Kα inhibitors, a series of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives were identified through virtual screening. The quinoline-6-yl moiety served as a crucial anchor, while modifications on the acetamide portion allowed for the fine-tuning of inhibitory activity. This demonstrates a clear correlation between the quinoline core and the acetamide side chain in achieving potent PI3Kα inhibition. nih.gov
Furthermore, the development of quinazoline (B50416) derivatives as selective HER2 inhibitors over EGFR revealed that selectivity was highly dependent on the nature of the aniline (B41778) moiety at the C-4 position and the substituents at the C-6 position of the quinazoline ring. This precise structural control allowed for a significant improvement in the selectivity profile, which is a critical aspect of targeted cancer therapy. nih.gov
Studies on 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide have also shown that the cyanoacetamide moiety can be utilized as a versatile intermediate for the synthesis of various heterocyclic derivatives, including thiazoles, pyrazoles, and thiophenes, with some of the resulting compounds exhibiting encouraging antimicrobial activity. sapub.org
Table 2: Correlation of Structural Features with Biological Activity
| Scaffold | Key Structural Feature | Biological Activity | Cell Line/Target | Reference |
| 3-(Heteroaryl)quinolin-2(1H)-one | Heteroaryl group at position 3 | Cytotoxicity | PC-3 (Prostate Cancer) | nih.gov |
| 2-(5-(Quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide | Quinoline-6-yl and acetamide modifications | PI3Kα Inhibition | PI3Kα | nih.gov |
| Quinazoline Derivative | Aniline at C-4 and substituent at C-6 | Selective HER2 Inhibition | HER2 over EGFR | nih.gov |
| 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide | Formation of pyrazole, pyridazine, oxazine (B8389632) rings | Antifungal Activity | Various Fungi | sapub.org |
Conformational Analysis and Stereochemical Impact on SAR
The three-dimensional arrangement of atoms (conformation) and the spatial orientation of substituents (stereochemistry) play a pivotal role in the structure-activity relationship of this compound derivatives. The specific conformation adopted by a molecule determines its ability to fit into the binding site of a biological target, and stereoisomers can exhibit significantly different biological activities.
While specific conformational analyses for this compound were not found in the provided search results, the principles can be inferred from related systems. For example, in the development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents, the introduction of a gem-dimethyl group on the morpholin-2-one core not only influenced metabolic stability but also likely imposed conformational constraints on the ring system. These constraints could favor a bioactive conformation, thereby contributing to the observed potent antifungal activity. nih.gov
The synthesis of cis-3,5-disubstituted morpholine (B109124) derivatives highlights the importance of stereochemistry. The defined cis-relationship between the substituents is crucial for their biological activity, and synthetic strategies are often designed to control this stereochemical outcome. e3s-conferences.org
Furthermore, the design of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids as anticancer agents underscores the significance of stereochemistry. These compounds can exist as E/Z isomers, and it is well-established that the geometric isomerism can profoundly affect biological activity. In many cases, one isomer is significantly more active than the other due to a better fit with the biological target. researchgate.net
Although detailed conformational and stereochemical studies on this compound are not extensively documented in the available literature, the examples from structurally related compounds strongly suggest that these factors are critical for its biological activity. Future research focusing on the conformational preferences and the synthesis of stereochemically pure isomers of this compound derivatives will be essential for a deeper understanding of their SAR and for the development of more potent and selective therapeutic agents.
Advanced Research Applications of the Quinoline Acetamide Scaffold Beyond Direct Therapeutic Development
Development as Biochemical Research Tools for Understanding Cellular Processes
While direct research on N-(2-Methylquinolin-3-yl)acetamide as a biochemical probe is limited in publicly available literature, the broader class of quinoline-acetamide derivatives has been explored for such purposes. These molecules can be functionalized to serve as fluorescent probes or affinity labels to investigate cellular pathways. For instance, the quinoline (B57606) moiety's inherent fluorescence can be modulated by its substitution pattern, making it a potential reporter group for biological imaging.
In a related context, various substituted acetamide (B32628) derivatives have been synthesized and evaluated for their inhibitory effects on enzymes like butyrylcholinesterase, which is relevant to understanding the progression of diseases like Alzheimer's. nih.govresearchgate.net Although not the specific compound of focus, these studies highlight the potential of the quinoline-acetamide scaffold to be adapted into chemical probes for studying enzyme kinetics and protein-ligand interactions. Future research could involve the strategic modification of This compound to incorporate reactive groups or enhance its photophysical properties, thereby enabling its use as a tool to elucidate complex cellular mechanisms.
Applications in Materials Science for Novel Electronic or Optical Properties
The photophysical properties of quinoline derivatives make them attractive candidates for applications in materials science, particularly in the development of novel electronic and optical materials. Research on related Schiff bases derived from aminoquinolines has demonstrated their potential, exhibiting significant fluorescence quantum yields and good photostability. nih.gov These properties are crucial for the design of organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.
Role as Building Blocks for Synthesis of More Complex Heterocyclic Systems
One of the most significant advanced applications of functionalized quinolines is their use as versatile starting materials for the synthesis of more elaborate heterocyclic systems. The acetamido group in This compound offers a reactive site for further chemical transformations.
Emerging Research Directions and Future Perspectives for N 2 Methylquinolin 3 Yl Acetamide Research
Exploration of New Synthetic Methodologies and Eco-Friendly Approaches
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions like the Skraup, Friedländer, and Combes syntheses. researchgate.netresearchgate.net However, these methods often require harsh conditions, high temperatures, and the use of hazardous reagents, making them environmentally taxing. researchgate.net The future of synthesizing N-(2-Methylquinolin-3-yl)acetamide and its analogs lies in the adoption of green chemistry principles.
Recent advancements have focused on developing one-pot, multicomponent reactions (MCRs) that offer higher efficiency, lower costs, and reduced waste. frontiersin.org These reactions can be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol. frontiersin.orgtandfonline.com Catalysis is a key area of innovation, with a shift towards using inexpensive, non-toxic, and reusable catalysts. For instance, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been successfully used as a green catalyst for quinoline synthesis in water. tandfonline.com Other eco-friendly catalysts include p-toluenesulfonic acid (p-TSA) and various nanocatalysts, which offer high efficiency and ease of recovery. researchgate.netacs.org Microwave-assisted synthesis has also emerged as a powerful green technique, significantly reducing reaction times. researchgate.net
A plausible future synthesis for this compound would likely first involve an eco-friendly synthesis of the 3-amino-2-methylquinoline precursor, followed by a green acylation step to introduce the acetamide (B32628) group.
Table 1: Examples of Eco-Friendly Synthetic Approaches for Quinoline Derivatives
| Method | Catalyst/Conditions | Advantages | Reference(s) |
| Multicomponent Reaction | Solvent-free | High yield, low cost, short reaction time | frontiersin.org |
| Friedländer Condensation | FeCl₃·6H₂O in water | Inexpensive, non-toxic, environmentally benign | tandfonline.com |
| Microwave-Assisted Synthesis | Various green catalysts | Rapid, efficient | researchgate.net |
| Nanocatalysis | e.g., CdO@ZrO₂ | High efficiency, reusable catalyst | bohrium.com |
Deeper Mechanistic Dissection Using Advanced Biophysical and Omics Technologies
Understanding how a molecule like this compound interacts with biological targets is crucial for its development as a therapeutic agent. Advanced biophysical techniques are becoming indispensable tools in the early stages of drug discovery for providing detailed insights into compound-target interactions. nuvisan.comnih.gov These methods can validate biological targets, characterize the mechanism of action (MoA), and elucidate structure-activity relationships (SAR). nuvisan.com
A suite of biophysical methods could be employed to study this compound:
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide high-resolution kinetic and thermodynamic data on binding interactions. whiterose.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for fragment-based screening and for mapping the binding site of a compound on its target protein. nih.gov
Mass Spectrometry (MS) , particularly affinity selection mass spectrometry (AS-MS), allows for the high-throughput screening of compound libraries to identify binders. nih.gov
Thermal Shift Assays (TSA) , such as Differential Scanning Fluorimetry (DSF), can quickly identify compounds that bind to and stabilize a target protein. nuvisan.com
Beyond individual target interactions, "omics" technologies (genomics, proteomics, metabolomics) can provide a holistic view of the cellular response to a compound. For instance, studying changes in protein expression (proteomics) or metabolic pathways (metabolomics) after treating cells with this compound could reveal its mechanism of action and potential off-target effects. For example, mechanistic studies on other quinoline derivatives have used techniques like γH2AX foci immunostaining to detect DNA double-strand breaks, revealing a role as topoisomerase poisons. nih.govresearchgate.net
Computational Design and Optimization of Next-Generation Analogs
Computational chemistry offers powerful tools to accelerate the drug discovery process by designing and optimizing new molecules in silico before their actual synthesis. For a scaffold like this compound, computational approaches can be used to predict the biological activities of its analogs and to understand the structural features essential for activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of compounds with their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would likely enhance activity. nih.govmdpi.com Such studies have been successfully applied to various quinoline derivatives to guide the design of new potent agents, for instance, as anticancer agents. mdpi.com
Molecular docking is another critical computational tool that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This allows researchers to visualize potential binding modes, identify key interactions such as hydrogen bonds and hydrophobic contacts, and estimate binding affinity. researchgate.netnih.gov For example, docking studies have been used to design quinoline derivatives as inhibitors of HIV reverse transcriptase and SARS-CoV-2 proteases. nih.govnih.gov These in silico methods can be used to create a virtual library of this compound analogs with modifications at the quinoline ring or the acetamide side chain, prioritizing the most promising candidates for synthesis and biological evaluation.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns that are not apparent to human researchers. arxiv.org For quinoline derivatives, ML models can be trained to predict a wide range of properties, from reaction outcomes to biological activities and potential toxicity.
In the context of this compound, AI and ML could be applied in several ways:
Predictive Modeling for SAR: ML algorithms, including k-nearest neighbors (KNN), decision trees, and neural networks, can be used to build robust QSAR models. researchgate.net These models can predict the biological activity of novel quinoline derivatives, helping to prioritize synthetic efforts. researchgate.net For example, a gradient boosting-based model (catboost) has been used to predict the ABCB1 inhibitory activity of quinoline derivatives with high accuracy. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can learn the underlying patterns of known active compounds and generate novel quinoline-based structures that are likely to be active against a specific target.
Reaction Prediction: Machine learning algorithms can predict the most likely products of chemical reactions, which can aid in planning efficient synthetic routes for new analogs of this compound. researchgate.net Some models can predict the reactive site for electrophilic aromatic substitution with high accuracy. researchgate.net
Q & A
Q. What are the established synthetic routes for N-(2-Methylquinolin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. For example, quinoline derivatives can be acetylated using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) under reflux. Optimization includes:
- Temperature : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Catalyst : Using Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Yield and purity are validated via HPLC (reversed-phase C18 column, acetonitrile/water mobile phase) and melting point analysis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include the methyl group (~2.5 ppm for CH₃ in quinoline) and acetamide carbonyl (~168–170 ppm in ¹³C NMR) .
- LC-MS : Electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
- FT-IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Q. What are the recommended storage conditions for this compound to ensure stability?
Q. How can crystallographic data confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
